Demethylregelin

説明

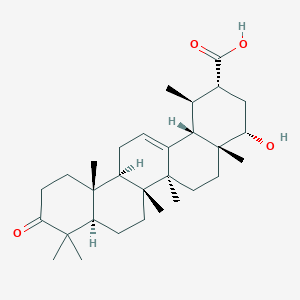

Structure

3D Structure

特性

分子式 |

C30H46O4 |

|---|---|

分子量 |

470.7 g/mol |

IUPAC名 |

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1 |

InChIキー |

QGMNTKNSMLYTKS-BHHXOIJJSA-N |

異性体SMILES |

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O |

正規SMILES |

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Demethylregelin: A Comprehensive Guide to its Structure Elucidation and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of demethylregelin, a naturally occurring triterpenoid. This document details the spectral data, experimental protocols, and the logical workflow employed to determine its complex chemical architecture.

Introduction

This compound is a member of the ursene-type triterpenoid family, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Tripterygium genus, this compound and its analogues have garnered significant interest within the scientific community. Accurate structural determination is the foundational step for understanding its bioactivity and for any future drug development endeavors. This guide summarizes the key data and methodologies for its structure elucidation.

Spectroscopic Data

The structure of this compound was elucidated through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized below.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the elemental composition of a molecule, which is crucial for determining its molecular formula.

| Parameter | Value |

| Ionization Mode | Electron Impact (EI) |

| Molecular Ion [M]+ | m/z 470.3396 |

| Calculated Molecular Formula | C30H46O4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy, along with 2D correlation experiments (COSY, HSQC, and HMBC), were instrumental in assembling the carbon skeleton and assigning the stereochemistry of this compound. The following table summarizes the key NMR spectral data.

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 38.5 | 1.55 (m) | C-2, C-3, C-5, C-10, C-25 | H-2 |

| 2 | 27.2 | 1.68 (m) | C-1, C-3, C-10 | H-1, H-3 |

| 3 | 218.5 | - | - | - |

| 4 | 47.4 | - | - | - |

| 5 | 55.3 | 1.35 (d, 9.5) | C-4, C-6, C-10, C-24, C-25 | H-6 |

| 6 | 20.2 | 1.48 (m) | C-5, C-7, C-8, C-10 | H-5, H-7 |

| 7 | 33.1 | 1.50 (m) | C-6, C-8, C-9, C-14 | H-6, H-8 |

| 8 | 39.7 | - | - | - |

| 9 | 47.6 | 1.60 (m) | C-8, C-10, C-11, C-12 | H-11 |

| 10 | 37.1 | - | - | - |

| 11 | 23.4 | 1.95 (m) | C-9, C-12, C-13 | H-9, H-12 |

| 12 | 125.4 | 5.35 (t, 3.5) | C-9, C-11, C-13, C-14, C-18 | H-11 |

| 13 | 138.2 | - | - | - |

| 14 | 42.1 | - | - | - |

| 15 | 28.1 | 1.75 (m) | C-8, C-14, C-16, C-27 | H-16 |

| 16 | 24.2 | 1.85 (m) | C-15, C-17, C-22, C-27 | H-15 |

| 17 | 48.2 | - | - | - |

| 18 | 53.1 | 2.20 (d, 11.0) | C-12, C-13, C-17, C-19, C-20 | H-19 |

| 19 | 39.1 | 1.65 (m) | C-18, C-20, C-21, C-29, C-30 | H-18, H-20 |

| 20 | 38.9 | 1.45 (m) | C-19, C-21, C-29, C-30 | H-19 |

| 21 | 30.7 | 1.50 (m) | C-19, C-20, C-22 | H-22 |

| 22 | 73.5 | 4.50 (d, 5.0) | C-17, C-21 | H-21 |

| 23 | 28.1 | 1.15 (s) | C-4, C-5, C-24 | - |

| 24 | 16.7 | 1.05 (s) | C-4, C-5, C-23 | - |

| 25 | 15.4 | 0.95 (s) | C-1, C-5, C-9, C-10 | - |

| 26 | 17.1 | 0.85 (s) | C-8, C-14, C-15 | - |

| 27 | 25.9 | 1.10 (s) | C-13, C-14, C-15, C-16 | - |

| 28 | 28.8 | 0.90 (d, 6.5) | C-17, C-19, C-20 | - |

| 29 | 17.2 | 0.88 (d, 6.5) | C-19, C-20, C-21 | - |

| 30 | 180.5 | - | - | - |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and structure elucidation of this compound.

Isolation of this compound

-

Plant Material: The air-dried and powdered stems of Tripterygium regelii were used as the starting material.

-

Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

-

Chromatography: The CHCl3-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing compounds with similar TLC profiles were combined.

-

Purification: The combined fractions were further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (pTLC) to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry:

Demystifying Demethylregelin: A Technical Guide to its Natural Sources and Isolation from Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Demethylregelin, a significant bioactive triterpenoid found in the medicinal plant Tripterygium wilfordii. The information compiled herein is curated from scientific literature to support research and development efforts in natural product chemistry and drug discovery.

Natural Occurrence of this compound

This compound is a naturally occurring pentacyclic triterpenoid that has been identified in several plant species. Its primary and most studied source is the genus Tripterygium, which belongs to the Celastraceae family. Notably, this compound has been reported in Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis[1]. The roots of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine, are a known reservoir of a diverse array of bioactive compounds, including this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the design of effective extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | [1] |

| Synonyms | Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid | [1] |

Isolation of this compound from Tripterygium wilfordii

While a specific, detailed protocol for the isolation of this compound from Tripterygium wilfordii is not extensively documented in a single source, a composite methodology can be constructed based on established protocols for the isolation of triterpenoids from the Tripterygium genus. The following protocol is a synthesized approach based on available literature.

General Experimental Workflow

The isolation of this compound from the roots of Tripterygium wilfordii typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. A schematic of this workflow is provided below.

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following sections outline the key steps in the isolation process.

-

Preparation of Plant Material: The dried whole roots of Tripterygium wilfordii are pulverized into a fine powder and passed through a 10-40 mesh sieve.

-

Ultrasonic Extraction:

-

A weighed amount of the powdered root material (e.g., 150-200 g) is subjected to ultrasonic extraction.

-

The extraction solvent can be ethanol, ethyl acetate, or acetone, with a solvent-to-material ratio of approximately 8-16 mL:1 g.

-

The extraction is performed for a specified duration (e.g., 1 hour), and the process is typically repeated three times to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract powder.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate-soluble fraction, which is expected to contain the triterpenoids, is collected and concentrated.

-

-

Silica Gel Column Chromatography:

-

The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from the silica gel column are pooled and further purified using preparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and MS.

-

Quantitative Data

Currently, there is limited publicly available quantitative data specifically detailing the yield of this compound from Tripterygium wilfordii. However, a patent for the extraction of total triterpenes from this plant provides some insight into the potential yields of the crude extract and the total triterpenoid content.

| Parameter | Value | Source |

| Starting Material | 150 g of powdered T. wilfordii root | |

| Crude Extract Powder | 9.28 g | |

| Total Triterpene Content in Extract | 54.7% |

It is important to note that the yield of pure this compound would be a fraction of the total triterpenoid content and would depend on the efficiency of the purification steps.

Conclusion

This technical guide provides a framework for the isolation of this compound from Tripterygium wilfordii. The presented composite protocol, derived from methodologies for similar compounds, offers a robust starting point for researchers. Further optimization of each step will be necessary to achieve high purity and yield of the target compound. The lack of extensive quantitative data highlights an area for future research, which would be invaluable for standardizing extraction procedures and evaluating the commercial viability of this compound production from its natural source.

References

In-depth Technical Guide to the Biosynthesis of Demethylregelin Analogs: The Paclitaxel Pathway

Introduction: While information on a specific "demethylregelin" biosynthesis pathway in plants is not available in current scientific literature, this guide provides a comprehensive overview of a closely related and extensively studied pathway of significant interest to drug development professionals: the biosynthesis of Paclitaxel (Taxol). This complex multi-step pathway, involving a cascade of enzymatic reactions, serves as an excellent model for understanding the synthesis of medicinally important plant-derived terpenoids. The principles, experimental methodologies, and data presentation formats discussed herein are directly applicable to the study of novel or uncharacterized biosynthetic pathways.

The Paclitaxel Biosynthesis Pathway: An Overview

Paclitaxel is a highly effective anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia). Its biosynthesis is a complex process that begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of hydroxylations, acylations, and other modifications to yield the final complex structure. The pathway is primarily localized within the plastids and the endoplasmic reticulum of the plant cells.

The initial committed step is the conversion of GGPP to taxa-4(5),11(12)-diene, catalyzed by the enzyme taxadiene synthase. This is followed by a series of cytochrome P450-mediated hydroxylations at various positions on the taxane core. Subsequent steps involve the addition of acetyl and benzoyl groups, and the formation of the characteristic oxetane ring, culminating in the attachment of the C13 side chain, which is crucial for its anti-cancer activity.

Key Enzymes and Intermediates

The biosynthesis of paclitaxel involves a large number of enzymes, primarily from the cytochrome P450 and acyltransferase families. The table below summarizes some of the key enzymes and their functions.

| Enzyme Name (Abbreviation) | Enzyme Class | Substrate | Product | Cellular Localization |

| Taxadiene synthase (TDS) | Terpene synthase | Geranylgeranyl diphosphate (GGPP) | Taxa-4(5),11(12)-diene | Plastid |

| Taxadiene 5α-hydroxylase (T5H) | Cytochrome P450 monooxygenase | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | Endoplasmic Reticulum |

| Taxadien-5α-ol-O-acetyltransferase (TAT) | Acyltransferase | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α-yl-acetate | Cytosol |

| Taxane 10β-hydroxylase (T10H) | Cytochrome P450 monooxygenase | Taxa-4(20),11(12)-dien-5α-yl-acetate | 10β-Hydroxytaxadiene derivative | Endoplasmic Reticulum |

| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acyltransferase | 10-Deacetylbaccatin III | Baccatin III | Cytosol |

| Baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT) | Acyltransferase | Baccatin III, β-Phenylalanoyl-CoA | N-debenzoyl-2'-deoxytaxol | Cytosol |

Quantitative Data

The following table presents kinetic data for some of the key enzymes in the paclitaxel biosynthetic pathway, providing insights into their efficiency and substrate affinity.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (nmol/mg·h) |

| Taxadiene synthase (TDS) | GGPP | 0.6 ± 0.1 | 0.03 | 1.8 |

| Taxadiene 5α-hydroxylase (T5H) | Taxa-4(5),11(12)-diene | 1.2 ± 0.3 | - | 7.2 |

| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-Deacetylbaccatin III | 3.5 ± 0.5 | 0.015 | 0.9 |

| Baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT) | Baccatin III | 6.8 ± 1.2 | - | 0.45 |

Experimental Protocols

4.1. Heterologous Expression and Assay of Taxadiene Synthase (TDS)

-

Gene Cloning: The full-length cDNA of TDS is cloned from Taxus species into an E. coli expression vector (e.g., pET28a).

-

Protein Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The recombinant TDS protein is purified using affinity chromatography (e.g., Ni-NTA agarose).

-

Enzyme Assay: The activity of the purified TDS is assayed in a reaction mixture containing GGPP, MgCl₂, and a suitable buffer (e.g., Tris-HCl). The product, taxadiene, is extracted with hexane and analyzed by gas chromatography-mass spectrometry (GC-MS).

4.2. Microsomal Preparation and Assay of Cytochrome P450 Enzymes (e.g., T5H)

-

Tissue Homogenization: Taxus cell cultures or plant tissues are homogenized in a buffer containing antioxidants and protease inhibitors.

-

Microsome Isolation: The homogenate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction.

-

Enzyme Assay: The microsomal preparation is incubated with the substrate (e.g., taxadiene), NADPH, and oxygen. The reaction is terminated, and the product is extracted and analyzed by high-performance liquid chromatography (HPLC) or LC-MS.

Visualizations

5.1. Simplified Paclitaxel Biosynthesis Pathway

A simplified overview of the Paclitaxel biosynthesis pathway.

5.2. Experimental Workflow for Enzyme Characterization

A general workflow for the characterization of biosynthetic enzymes.

5.3. Logical Relationship of Cellular Compartments

Cellular localization of key steps in Paclitaxel biosynthesis.

Putative mechanism of action of Demethylregelin in cancer cells

Demethylregelin: An Uncharted Territory in Cancer Research

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. While natural products have historically been a rich source of therapeutic leads, the putative mechanism of action of this compound in cancer cells remains largely unexplored in publicly available scientific literature.

This compound is a known natural compound, identified by the Chemical Abstracts Service (CAS) number 173991-81-6 and PubChem CID 44559663.[1] It has been isolated from plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii.[1] Despite its documented existence, extensive searches of scientific databases for its biological activity, particularly in the context of oncology, yield no specific studies detailing its mechanism of action, signaling pathways, or cellular effects in cancer cells.

The plant sources of this compound, however, are well-known for producing other compounds with significant anticancer properties. It is plausible that the anticancer activities attributed to extracts of these plants may be due to these other well-characterized molecules.

Anticancer Mechanisms of Compounds from Tripterygium wilfordii

Tripterygium wilfordii, also known as Thunder God Vine, is a source of potent anticancer compounds, most notably Triptolide and Celastrol.[2][3][4][5]

Triptolide: This diterpenoid triepoxide has demonstrated a broad spectrum of anticancer activities.[6] Its mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Triptolide has been shown to induce programmed cell death in various cancer cell lines.[2][3] For instance, in prostate cancer cells, it activates caspases and poly-ADP-ribose polymerase (PARP) cleavage.[2] It can also induce apoptosis through both caspase-dependent and -independent pathways in human breast cancer cells.[6]

-

Inhibition of Transcription: Triptolide is a potent inhibitor of transcription, which contributes to its cytotoxic effects.

-

Modulation of Signaling Pathways: It has been found to modulate critical signaling pathways involved in cancer progression, such as the NF-κB pathway.[2][5]

-

Anti-angiogenic and Anti-metastatic Effects: Triptolide can inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells.[3]

A water-soluble derivative of triptolide, Minnelide, has been developed and shown to block the growth of pancreatic cancer cells in laboratory models.[7]

Celastrol: This pentacyclic triterpenoid also exhibits potent anti-tumor activities through various mechanisms:

-

Induction of Apoptosis and Autophagy: Celastrol can trigger both apoptosis and autophagy in cancer cells.[4]

-

Inhibition of Signaling Pathways: It is known to modulate multiple signaling pathways implicated in cancer, including NF-κB, Akt, and STAT3.[3][4]

-

Anti-proliferative and Anti-metastatic Effects: Celastrol can prevent the growth and spread of solid tumors.[3]

Anticancer Potential of Salacia chinensis

Extracts from Salacia chinensis have demonstrated cytotoxic potential against various cancer cell lines.[8][9][10]

-

Cytotoxicity: Methanolic extracts of Salacia chinensis leaves have shown dose-dependent cytotoxicity against human breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells.[8]

-

Triterpenoids: Triterpenoids extracted from this plant have shown efficacy against breast (MCF-7) and lung (A549) cancer cell lines.[9][10]

-

Anti-inflammatory Activity: The extracts also exhibit anti-inflammatory properties by inhibiting nitric oxide secretion, a process often linked to cancer.[11]

Conclusion

While this compound has been identified as a natural product, there is currently a significant gap in the scientific literature regarding its bioactivity and, specifically, its mechanism of action in cancer cells. Researchers interested in this compound may find it necessary to conduct foundational in vitro and in vivo studies to elucidate its potential role as an anticancer agent. The well-documented anticancer properties of other compounds isolated from the same plant sources, such as Triptolide and Celastrol, suggest that natural products from these species are a promising area for cancer drug discovery. Future research is required to determine if this compound shares any of the anticancer properties of its co-isolated compounds.

References

- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Main Anticancer Bullets of the Chinese Medicinal Herb, Thunder God Vine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pancreatic cancer drug derived from a Chinese plant being tested in the laboratory - Pancreatic Cancer Action Network [pancan.org]

- 8. ANTICANCER POTENTIAL OF SALACIA CHINENSIS L. AND WOODFORDIA FRUTICOSA (L.) KURZ OF THE WESTERN GHATS FORESTS OF INDIA [imsear.searo.who.int]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]

An In-depth Technical Guide to the Cellular Signaling Effects of Demethylzeylasteral

Disclaimer: This document focuses on the effects of Demethylzeylasteral (DEM), a closely related structural analog of Demethylregelin. Due to the limited availability of scientific literature on this compound, this guide utilizes the more extensively researched DEM as a proxy to provide insights into potential mechanisms of action and effects on cellular signaling pathways. All data and methodologies presented herein pertain to studies conducted with Demethylzeylasteral.

Introduction

Demethylzeylasteral (DEM), a triterpenoid compound extracted from Tripterygium wilfordii Hook F, has garnered significant interest in oncological research for its potent anti-tumor properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which DEM exerts its effects, with a particular focus on its modulation of key cellular signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, and its role in the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DEM's cellular and molecular activities.

Effects on the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Mechanism of Action

Demethylzeylasteral has been shown to inhibit the PI3K/AKT pathway in various cancer cell lines, including osteosarcoma and gastric cancer.[1][2] The primary mechanism of inhibition involves the reduction of phosphorylation of key components of this pathway. Specifically, DEM treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and its downstream effector, AKT.[1] By inhibiting the phosphorylation of AKT, DEM prevents its activation and subsequent downstream signaling, which includes the promotion of cell survival and proliferation.

Quantitative Data

The inhibitory effect of Demethylzeylasteral on the PI3K/AKT pathway has been quantified in several studies. The following table summarizes the key findings.

| Cell Line | Treatment Condition | Effect on PI3K/AKT Pathway | Reference |

| MG63 (Osteosarcoma) | Varying concentrations of DEM | Dose-dependent decrease in p-PI3K and p-AKT levels | [1] |

| 143B (Osteosarcoma) | Varying concentrations of DEM | Dose-dependent decrease in p-PI3K and p-AKT levels | [1] |

| MKN-45 (Gastric Cancer) | 1, 3, 10 µM DEM for 24h | Stepwise decrease in p-Akt and p-GSK-3β levels |

Signaling Pathway Diagram

References

For Immediate Release

A deep dive into the chemical properties, biological activities, and therapeutic potential of Demethylregelin and related terpenoids, offering a technical guide for researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive literature review of this compound, a naturally occurring triterpenoid, and its structurally related compounds. Found in medicinal plants such as Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis, this compound has emerged as a molecule of interest in pharmacological research, particularly in the domain of oncology. This document collates the current scientific knowledge on its biological effects, outlines detailed experimental methodologies for its study, and presents quantitative data in a structured format to facilitate comparative analysis.

Chemical and Physical Properties

This compound, also known by its synonym Demethylzeylasteral, is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₆O₄ and a molecular weight of 470.7 g/mol . Its complex structure is foundational to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | PubChem |

| Molecular Weight | 470.7 g/mol | PubChem |

| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | PubChem |

| Synonyms | This compound, Demethylzeylasteral, Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid | PubChem |

| Natural Sources | Tripterygium wilfordii, Tripterygium regelii, Salacia chinensis | PubChem |

Biological Activities and Therapeutic Potential

The primary focus of research on this compound has been its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, with a growing body of evidence pointing towards its potential as a therapeutic agent.

Anticancer Activity

Recent investigations have elucidated the cytotoxic effects of this compound against several cancer cell types. A notable study on human gastric cancer revealed that Demethylzeylasteral impeded the proliferation and migration of gastric cancer cells and promoted their apoptosis, or programmed cell death.[1]

Table 1: Cytotoxicity of this compound (Demethylzeylasteral) against various cancer cell lines

| Cell Line | Cancer Type | IC50 Value (µM) | Inhibition (%) at a specific concentration | Source |

| MKN-45 | Human Gastric Cancer | 8.174 | - | [2] |

| HGC-27 | Human Gastric Cancer | ~4.1 | - | [3] |

| SGC-7901 | Human Gastric Cancer | ~5.3 | - | [3] |

| MCF-7 | Human Breast Cancer | - | 29.3% at 10 µM | [4] |

The data indicates a dose-dependent cytotoxic effect of this compound on gastric cancer cells.[1] For instance, in MKN-45 cells, the half-maximal inhibitory concentration (IC50) was determined to be 8.174 µM.[2] In HGC-27 and SGC-7901 gastric cancer cells, the IC50 values were approximately 4.1 µM and 5.3 µM, respectively.[3] Furthermore, at a concentration of 10 µM, this compound inhibited the proliferation of human breast cancer cells (MCF-7) by 29.3%.[4]

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound are attributed to its modulation of key cellular signaling pathways that are often dysregulated in cancer. Research has shown that Demethylzeylasteral downregulates the phosphorylation of crucial kinases in the ERK1/2 and AKT/GSK-3β pathways.[1] These pathways are central to regulating cell proliferation, survival, and apoptosis.

By inhibiting these pathways, this compound triggers the intrinsic apoptosis pathway, which is characterized by a decrease in the mitochondrial membrane potential and the modulation of apoptosis-related proteins.[1] Specifically, treatment with Demethylzeylasteral leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio ultimately leads to the activation of a cascade of executioner proteins, including cleaved caspase-3, cleaved caspase-9, and cleaved PARP, culminating in cancer cell death.[1]

Related Terpenoids from Tripterygium Species

The genus Tripterygium is a rich source of bioactive terpenoids, many of which exhibit potent anti-inflammatory, immunosuppressive, and anticancer activities.[2][5] Two of the most extensively studied terpenoids from Tripterygium wilfordii are Triptolide and Celastrol.

-

Triptolide: This diterpenoid epoxide is considered one of the major active components of Tripterygium extracts.[6] It demonstrates significant anti-inflammatory, immunosuppressive, and anticancer effects by modulating various signaling pathways.[3] However, its clinical application has been limited by its toxicity.[5]

-

Celastrol: A pentacyclic triterpenoid, Celastrol is known for its potent antioxidant and anti-inflammatory properties.[3] It has been shown to have therapeutic potential in a range of conditions, including autoimmune diseases and cancer.[7]

The study of these related terpenoids provides a broader context for understanding the potential of this compound and highlights the therapeutic promise of this class of natural products.

Experimental Protocols

To facilitate further research into this compound and related terpenoids, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability. The following protocols are commonly employed:

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

2. Annexin V & Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, Bcl-2, Bax, cleaved caspases).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent, particularly for gastric cancer. Its ability to modulate the ERK1/2 and AKT/GSK-3β signaling pathways and induce apoptosis provides a strong rationale for its further development. The information gathered on related terpenoids from Tripterygium species further underscores the therapeutic promise of this class of natural products.

Future research should focus on several key areas. Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models. Further investigation into its effects on a broader range of cancer cell lines is also warranted. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs with improved pharmacokinetic properties. The detailed experimental protocols provided in this whitepaper offer a solid foundation for researchers to build upon as they continue to explore the therapeutic potential of this promising natural compound.

References

- 1. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]

- 2. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demethylzeylasteral inhibits proliferation, migration, and invasion through FBXW7/c‐Myc axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction efficiency, phytochemical profiles and antioxidative properties of different parts of Saptarangi (Salacia chinensis L.) – An important underutilized plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

Demethylregelin: A Promising Triterpenoid Lead for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylregelin is a naturally occurring triterpenoid compound that has been identified in several medicinal plants, including Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii[1]. While direct and extensive research on this compound's biological activities is currently limited, its structural class and origin from plants with well-documented pharmacological properties suggest its significant potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, inferred biological activities based on related compounds, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural product.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental for drug development. The table below summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | [1] |

| Synonyms | 173991-81-6, Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid | [1] |

Potential Biological Activities and Therapeutic Areas

Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, its presence in Tripterygium wilfordii and Salacia chinensis, plants rich in bioactive terpenoids, allows for informed inferences about its potential therapeutic applications.[2][3][4][5] Terpenoids from these plants are known to possess a wide range of pharmacological effects, including anti-inflammatory, immunosuppressive, and anticancer properties.[2][4][6]

A structurally related triterpenoid, demethylzeylasteral (T-96), also isolated from Tripterygium wilfordii, has demonstrated significant anti-cancer effects.[7] This provides a strong rationale for investigating similar activities in this compound.

| Potential Biological Activity | Inferred from | Key Findings for Related Compounds | Therapeutic Area |

| Anticancer | Demethylzeylasteral (T-96) from Tripterygium wilfordii | Induces apoptosis in prostate cancer cells, enhances sensitivity to chemotherapy.[7] | Oncology |

| Anti-inflammatory | Extracts from Tripterygium wilfordii and Salacia chinensis | Inhibition of pro-inflammatory cytokines and pathways.[2][6][8] | Autoimmune diseases, Inflammatory disorders |

| Immunosuppressive | Extracts from Tripterygium wilfordii | Used in the treatment of autoimmune diseases like rheumatoid arthritis.[6] | Autoimmune diseases, Organ transplantation |

Postulated Mechanism of Action: Insights from Demethylzeylasteral

Based on the mechanism of the related compound demethylzeylasteral, a potential signaling pathway for this compound's anticancer activity can be hypothesized.[7] Demethylzeylasteral has been shown to induce apoptosis in prostate cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn leads to endoplasmic reticulum (ER) stress and the suppression of autophagic flux.[7] This cascade ultimately activates the extrinsic apoptosis pathway.

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential of this compound as a lead compound, a series of in vitro assays are essential. The following sections provide detailed, generalized protocols for key experiments.

Cytotoxicity Assays

The initial step in evaluating an anticancer agent is to determine its cytotoxic effects on cancer cell lines.

5.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., PC-3, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, specific assays are required.

5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Caption: General workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound represents an intriguing natural product with a high potential for development as a therapeutic agent, particularly in the field of oncology. Although direct biological data is sparse, its structural similarity to other bioactive triterpenoids from well-known medicinal plants provides a strong foundation for future research. The protocols and inferred mechanisms of action outlined in this guide offer a starting point for the systematic evaluation of this compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating this compound in sufficient quantities for comprehensive biological testing.

-

In vitro and in vivo Studies: Conducting extensive studies to confirm its anticancer, anti-inflammatory, and immunosuppressive activities.

-

Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.

The exploration of this compound's therapeutic potential is a promising avenue for the discovery of novel drug candidates.

References

- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 7. Demethylzeylasteral (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Biological activities of Salacia chinensis originating in Thailand: the quality evaluation guided by alpha-glucosidase inhibitory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Demethylregelin

Disclaimer: Publicly available scientific literature on the experimental physical and chemical properties, biological activities, and detailed experimental protocols for Demethylregelin is limited. This guide summarizes the available computed data and provides context on related compounds where applicable.

Introduction

This compound is a natural product that has been reported in plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii[1]. As a member of the triterpenoid class of organic compounds, it possesses a complex steroidal structure. This document aims to provide a comprehensive overview of its known physical and chemical properties based on available data.

Chemical and Physical Properties

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid[1] |

| Molecular Formula | C₃₀H₄₆O₄[1] |

| InChI | InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1[1] |

| InChIKey | QGMNTKNSMLYTKS-BHHXOIJJSA-N[1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O">C@@HC(=O)O[1] |

| CAS Number | 173991-81-6[1] |

Physicochemical Data

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 470.7 g/mol [1] |

| XLogP3 | 5.9[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 470.33960994 g/mol [1] |

| Monoisotopic Mass | 470.33960994 g/mol [1] |

| Topological Polar Surface Area | 74.6 Ų[1] |

| Heavy Atom Count | 34[1] |

| Complexity | 949[1] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound in the public domain.

It is important to distinguish this compound from a similarly named compound, Demethylzeylasteral , which is also isolated from Tripterygium wilfordii. Demethylzeylasteral has been the subject of several studies and has demonstrated significant anti-cancer and anti-inflammatory properties.

Noteworthy Related Compound: Demethylzeylasteral

Demethylzeylasteral has been shown to exert anti-cancer effects on various cancer cell lines, including gastric cancer, melanoma, and colorectal cancer[2][3][4]. Its mechanisms of action involve the modulation of several key signaling pathways.

-

Gastric Cancer: Demethylzeylasteral inhibits the proliferation and migration of gastric cancer cells and promotes apoptosis. This is reportedly mediated through the downregulation of the phosphorylation of ERK1/2, AKT, and GSK-3β[2][5].

-

Melanoma: In melanoma cells, Demethylzeylasteral induces apoptosis by downregulating the expression of Myeloid cell leukemia 1 (MCL1), an anti-apoptotic protein[3].

-

Colorectal Cancer: It has been found to promote the degradation of Programmed death-ligand 1 (PD-L1) by targeting the deubiquitinating enzyme USP22, thereby enhancing antitumor immunity[4][6].

The following diagram illustrates the signaling pathways reported to be affected by Demethylzeylasteral in the context of its anti-cancer activity.

Experimental Protocols

Due to the limited research on this compound, specific, validated experimental protocols for its isolation, synthesis, and characterization are not available in the literature. Below are general methodologies that could be adapted for these purposes based on standard practices for triterpenoids.

General Isolation and Purification Workflow

The isolation of triterpenoids from plant material typically involves extraction followed by chromatographic purification.

Structural Characterization

The structure of an isolated natural product like this compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) would provide information about the fragmentation pattern, which helps in structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups, which are present in the structure of this compound.

Conclusion

This compound is a structurally complex triterpenoid found in several medicinal plants. While its basic chemical properties have been computed, there is a notable absence of experimental data regarding its physical properties and biological activities in the current scientific literature. Further research is required to isolate and characterize this compound fully, and to explore its potential pharmacological effects. The significant biological activities of the related compound, Demethylzeylasteral, suggest that this compound may also possess interesting therapeutic properties worthy of investigation.

References

- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demethylzeylasteral inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demethylzeylasteral induces PD-L1 ubiquitin–proteasome degradation and promotes antitumor immunity via targeting USP22 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demethylzeylasteral induces PD-L1 ubiquitin-proteasome degradation and promotes antitumor immunity via targeting USP22 - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethylregelin: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylregelin is a naturally occurring chemical compound with a defined chemical structure. This document provides its fundamental chemical identifiers, including the CAS number and IUPAC name. A comprehensive search of publicly available scientific literature, however, reveals a significant scarcity of in-depth technical data regarding its biological activity, mechanism of action, and specific experimental protocols. While information on structurally related compounds is more readily available, this guide focuses strictly on the known details of this compound.

Chemical Identification

A precise understanding of a compound begins with its unequivocal identification. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 173991-81-6 |

| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

| Molecular Formula | C₃₀H₄₆O₄ |

| Synonyms | Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid |

Biological Activity and Mechanism of Action

Despite a thorough review of scientific databases, detailed information regarding the biological activity and specific mechanism of action for this compound remains largely unpublished. Current public resources, such as the PubChem database, provide the chemical structure and basic identifiers but do not contain substantial bioactivity data, quantitative experimental results, or elucidated signaling pathways.

The scientific community has more extensively studied structurally similar compounds, but extrapolating those findings to this compound would be speculative without direct experimental evidence. Therefore, this guide cannot provide quantitative data tables or detailed experimental protocols as the foundational research appears to be unavailable at this time.

Signaling Pathways and Experimental Workflows

Given the absence of published research on the molecular targets and mechanisms of this compound, no established signaling pathways or detailed experimental workflows can be depicted. The creation of accurate diagrams using Graphviz requires underlying experimental data to illustrate the relationships between molecular entities, which is not available for this specific compound.

Future Research Directions

The current lack of data on this compound presents a clear opportunity for novel research. Future investigations could focus on:

-

Initial Bioactivity Screening: Testing this compound against a broad range of cell lines and molecular targets to identify potential therapeutic areas.

-

Mechanism of Action Studies: Elucidating the specific molecular interactions and signaling pathways affected by the compound.

-

Comparative Studies: Investigating the structure-activity relationship by comparing the biological effects of this compound with more well-characterized related compounds.

Conclusion

This compound is a chemically defined compound with the CAS number 173991-81-6 and a systematic IUPAC name. However, for the intended audience of researchers, scientists, and drug development professionals, it is crucial to note the current and significant gap in the scientific literature regarding its biological properties. At present, there is a lack of in-depth technical data, including quantitative analyses, detailed experimental protocols, and established signaling pathways, which are essential for a comprehensive understanding of its potential as a therapeutic agent. This underscores the need for foundational research to explore the bioactivity and mechanistic profile of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Demethylregelin and its Analogs

For: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines the current status of the total synthesis of Demethylregelin, a complex pentacyclic triterpenoid of the ursane class. As of the date of this publication, a complete total synthesis of this compound has not been reported in the peer-reviewed scientific literature. Therefore, this document provides a comprehensive overview of the biosynthetic pathway of ursane-type triterpenoids and outlines a general synthetic strategy for the construction of the core pentacyclic structure. Detailed protocols for key transformations relevant to the synthesis of the ursane scaffold are provided, along with representative data from analogous systems to guide future synthetic efforts toward this compound and its analogs.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species.[1] Its complex, polycyclic structure, featuring the characteristic ursane skeleton, presents a significant challenge for chemical synthesis. The IUPAC name for this compound is (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid.[1]

Biosynthesis of the Ursane Core

In nature, pentacyclic triterpenoids like this compound are synthesized via the isoprenoid pathway.[2] The key steps involve the cyclization of 2,3-oxidosqualene by specific oxidosqualene cyclases (OSCs).[3][4][5] For ursane-type triterpenoids, the cyclization proceeds through a series of cation-pi cyclizations and rearrangements to form the α-amyrin skeleton.[6] Subsequent enzymatic oxidations and other modifications then lead to the final natural product.[2] Understanding this biosynthetic pathway can provide valuable insights for the development of a synthetic strategy.

References

- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Demethylregelin: Application Notes and Protocols for Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylregelin is a naturally occurring triterpenoid compound found in plants such as Tripterygium wilfordii and Salacia chinensis.[1] These plant species are known for producing a variety of bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer properties. While research on this compound is still emerging, its known inhibitory effect on inducible nitric oxide synthase (iNOS) suggests a potential role in modulating cellular processes relevant to cancer cell viability.[2] This document provides a detailed, inferred protocol for utilizing this compound in a cell viability assay, based on its known biological activities and the established methodologies for similar natural compounds.

Principle and Proposed Mechanism of Action

This compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme often overexpressed in various cancer types. Elevated iNOS activity can lead to the production of high concentrations of nitric oxide (NO), which has a dual role in cancer progression. While low levels of NO can be pro-tumorigenic, high levels are known to induce apoptosis (programmed cell death). However, some cancer cells can adapt to nitrosative stress, and iNOS has been implicated in anti-apoptotic pathways in certain contexts.

It is hypothesized that this compound's anticancer effect may be mediated through its modulation of the iNOS signaling pathway. By inhibiting iNOS, this compound may disrupt the complex role of NO in the tumor microenvironment, potentially sensitizing cancer cells to apoptosis. The proposed mechanism involves the alteration of downstream targets of NO signaling, which can include the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades, ultimately leading to a decrease in cell viability.

Figure 1. Proposed signaling pathway for this compound-induced effects on cancer cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally correlated with cell viability.[3][4]

Materials:

-

This compound (appropriate purity)

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve a range of final concentrations for treatment. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Other triterpenoids have shown activity in the low micromolar range.[5]

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After this incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm or higher to subtract background absorbance if necessary.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve.

Figure 2. Experimental workflow for the MTT cell viability assay with this compound.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a table for clear comparison of the effects of different concentrations of this compound over time.

Table 1: Hypothetical Cell Viability Data for Cancer Cells Treated with this compound

| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |

| 1 | 95.3 ± 4.5 | 88.1 ± 3.9 | 75.4 ± 4.2 |

| 5 | 82.1 ± 3.8 | 65.7 ± 4.1 | 51.2 ± 3.7 |

| 10 | 68.9 ± 4.2 | 50.3 ± 3.5 | 38.6 ± 3.1 |

| 25 | 51.5 ± 3.1 | 35.8 ± 2.9 | 22.4 ± 2.5 |

| 50 | 38.2 ± 2.7 | 24.1 ± 2.4 | 15.8 ± 1.9 |

| 100 | 25.6 ± 2.3 | 18.5 ± 2.1 | 10.3 ± 1.5 |

| IC50 (µM) | ~25 | ~10 | <10 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the purity of the this compound used.

Conclusion

This document provides a comprehensive, though inferred, guide for utilizing this compound in cell viability assays. The proposed mechanism of action centers on its known anti-inflammatory properties, specifically the inhibition of iNOS, which is a plausible target in cancer therapy. The detailed MTT assay protocol offers a robust starting point for researchers to investigate the cytotoxic effects of this compound on various cancer cell lines. It is crucial to empirically determine the optimal experimental conditions, including cell density, drug concentrations, and incubation times, for each specific cell line and research question. Further studies are warranted to fully elucidate the precise molecular mechanisms by which this compound affects cancer cell viability and to validate its potential as a therapeutic agent.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytotoxic Triterpenes from Salacia crassifolia and Metabolite Profiling of Celastraceae Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the IC50 Value of Deguelin in Various Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Deguelin, a naturally occurring rotenoid with demonstrated anti-cancer properties. Due to the limited availability of data for "Demethylregelin," this document focuses on its closely related and well-studied parent compound, Deguelin. The protocols outlined herein are designed to be broadly applicable for assessing the cytotoxic and anti-proliferative effects of Deguelin in various cancer cell lines. This document includes detailed experimental procedures, data presentation guidelines, and visual representations of key workflows and associated signaling pathways.

Introduction to Deguelin

Deguelin is a natural compound extracted from plants such as Mundulea sericea. It has garnered significant interest in cancer research due to its ability to induce apoptosis and inhibit cell proliferation in a range of cancer types. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and progression. Understanding the IC50 value of Deguelin in different cancer cell lines is a critical first step in evaluating its potential as a therapeutic agent.

Quantitative Data Summary

The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It is the concentration of a drug that is required for 50% inhibition in vitro.[1] The IC50 of Deguelin can vary significantly depending on the cancer cell line, incubation time, and the specific assay used. The following table summarizes representative IC50 values of Deguelin in various cancer cell lines as reported in the literature.

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |

| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |

| MDA-MB-468 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |

| BT-549 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |

| BT-20 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |

Note: The IC50 values for Deguelin are highly dependent on the experimental conditions. Researchers should determine the IC50 empirically for their specific cell line and experimental setup.

Experimental Protocol: Determination of IC50 using MTT Assay

This protocol describes the determination of the IC50 value of Deguelin using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

3.1. Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Deguelin (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

CO2 incubator (37°C, 5% CO2)

3.2. Experimental Workflow

Caption: Experimental workflow for determining the IC50 value of Deguelin.

3.3. Detailed Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

-

Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of Deguelin from the stock solution in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3.4. Data Analysis

-

Calculate Percent Cell Viability:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Determine IC50 Value:

-

Plot the percent cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the concentration at which there is 50% inhibition of cell viability. This is the IC50 value. Various software programs like GraphPad Prism or online tools can be used for this analysis.

-

Signaling Pathways Modulated by Deguelin

Deguelin exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

4.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[2] In many cancers, this pathway is hyperactivated. Deguelin has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[2]

Caption: Deguelin inhibits the PI3K/Akt/mTOR signaling pathway.

4.2. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[3] Overexpression of EGFR is common in many cancers. Deguelin has been found to interfere with EGFR signaling.[3][4]

Caption: Deguelin interferes with EGFR signaling.

4.3. NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] Constitutive activation of NF-κB is a hallmark of many cancers, promoting inflammation and cell survival. Deguelin has been shown to inhibit the activation of NF-κB.[3]

Caption: Deguelin inhibits the NF-κB signaling pathway.

Conclusion

These application notes provide a framework for the systematic evaluation of Deguelin's anti-cancer activity. The provided protocol for IC50 determination is a robust and widely used method for assessing cytotoxicity. The visualization of the key signaling pathways modulated by Deguelin offers insights into its mechanisms of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of Deguelin in various cancer models.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deguelin Action Involves c-Met and EGFR Signaling Pathways in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Deguelin Action Involves c-Met and EGFR Signaling Pathways in Triple Negative Breast Cancer Cells | Semantic Scholar [semanticscholar.org]

Application Notes: Preparation of Demethylregelin Stock Solutions in DMSO for In Vitro Studies

Introduction

Demethylregelin is a naturally occurring triterpenoid compound that has been identified in plants such as Salacia chinensis and Tripterygium wilfordii[1]. The accurate and reproducible preparation of stock solutions is a critical first step for any in vitro study involving small molecules like this compound. The choice of solvent, concentration, and storage conditions can significantly impact the compound's stability and biological activity, thereby affecting experimental outcomes. Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for preparing high-concentration stock solutions for cell-based assays.

These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO to ensure consistency and reliability in research applications.

Physicochemical Data and Recommended Parameters

Proper preparation of this compound solutions requires accurate knowledge of its physical and chemical properties. The following table summarizes key quantitative data for this compound and provides recommended parameters for the preparation of stock solutions.

| Parameter | Value | Source(s) |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | |

| Typical Stock Conc. | 1-20 mM | |

| Storage Temperature | -20°C or -80°C | |

| Storage Conditions | Aliquoted in single-use volumes, protected from light | |

| Final DMSO in Media | Should not exceed 0.5% to avoid cytotoxicity |

Experimental Protocols

Protocol 1: Determination of Maximum Kinetic Solubility in DMSO

Since the precise solubility of this compound in DMSO is not extensively documented, it is prudent to first determine its maximum kinetic solubility. This protocol provides a method to estimate the highest concentration stock solution that can be prepared.

Materials:

-

This compound powder

-

Anhydrous/Cell Culture-Grade DMSO

-

Sterile 1.5 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Methodology:

-

Accurately weigh out a precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.

-

Add a small, measured volume of DMSO (e.g., 50 µL) to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution against a light source. If the solid is completely dissolved, proceed to the next step. If not, gentle warming in a 37°C water bath for 10-15 minutes may be attempted.

-

Continue adding DMSO in small, precise increments (e.g., 10-20 µL at a time), vortexing thoroughly after each addition.

-

The point at which the compound is fully dissolved represents the maximum kinetic solubility.

-